molecular formula C24H21N3O2S B10797537 N-[(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]-N-phenylacetamide

N-[(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]-N-phenylacetamide

Cat. No.: B10797537
M. Wt: 415.5 g/mol
InChI Key: HYCHBJJSXVXDSY-JCMHNJIXSA-N
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Description

OSM-S-49 is a compound that belongs to the aminothienopyrimidine series, which has shown significant potential in the field of medicinal chemistry, particularly in the treatment of malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-49 involves the construction of the thienopyrimidine scaffold. The process typically starts with the synthesis of thiophene starting materials, followed by the formation of the aminothienopyrimidine core.

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: OSM-S-49 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

OSM-S-49 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-49 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the malaria parasite. OSM-S-49 inhibits this enzyme by forming a covalent adduct with the enzyme’s active site, thereby blocking its activity and leading to the death of the parasite .

Comparison with Similar Compounds

Uniqueness: OSM-S-49 is unique due to its specific mechanism of action, targeting the asparagine tRNA synthetase enzyme. This makes it distinct from other antimalarial compounds that target different pathways or enzymes .

Properties

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[(5Z)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]-N-phenylacetamide

InChI

InChI=1S/C24H21N3O2S/c1-16-14-19(17(2)26(16)20-10-6-4-7-11-20)15-22-23(29)25-24(30-22)27(18(3)28)21-12-8-5-9-13-21/h4-15H,1-3H3/b22-15-

InChI Key

HYCHBJJSXVXDSY-JCMHNJIXSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C\3/C(=O)N=C(S3)N(C4=CC=CC=C4)C(=O)C

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=C3C(=O)N=C(S3)N(C4=CC=CC=C4)C(=O)C

Origin of Product

United States

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